![molecular formula C11H12BrNO2 B13581989 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine is a complex organic compound characterized by the presence of a brominated benzodioxin ring fused to a cyclopropane amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin, followed by the introduction of the cyclopropane amine group through a series of reactions including cyclopropanation and amination. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the benzodioxin ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Aplicaciones Científicas De Investigación
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The brominated benzodioxin ring and cyclopropane amine group can interact with enzymes, receptors, or other biomolecules, leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanol
- 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-ol
Uniqueness
Compared to similar compounds, 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine stands out due to the presence of the cyclopropane amine group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-6(7-5-9(7)13)4-10-11(8)15-2-1-14-10/h3-4,7,9H,1-2,5,13H2 |
Clave InChI |
XWDJHAZMKONVEH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C(C=C2Br)C3CC3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



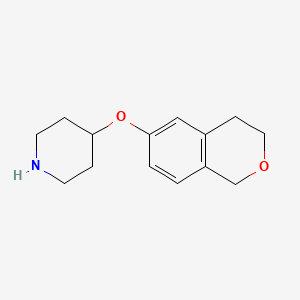
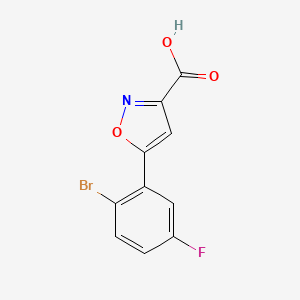
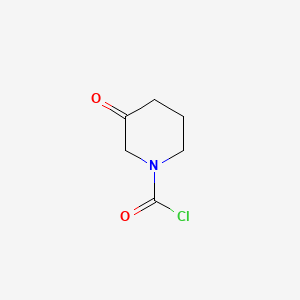
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
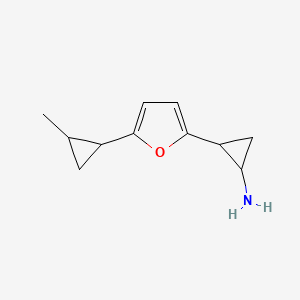

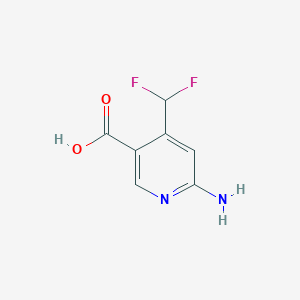


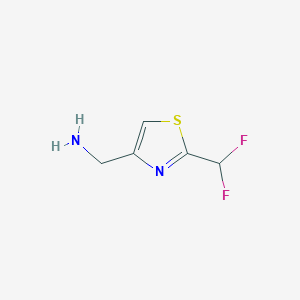
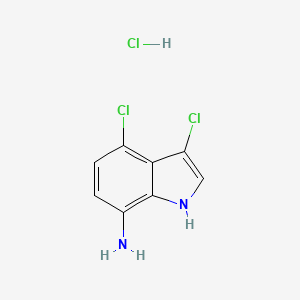
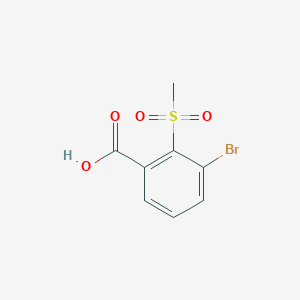
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
